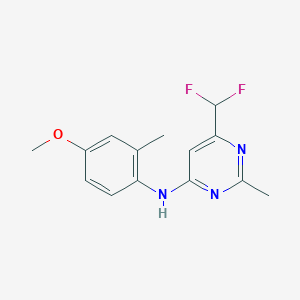

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine

Description

6-(Difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a difluoromethyl group at position 6, a methyl group at position 2, and a 4-methoxy-2-methylphenyl substituent on the amine group at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and immunomodulatory properties .

Properties

IUPAC Name |

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O/c1-8-6-10(20-3)4-5-11(8)19-13-7-12(14(15)16)17-9(2)18-13/h4-7,14H,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSLTJVDMDWREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC2=NC(=NC(=C2)C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine involves several steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl group and the methoxy-methylphenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

The compound 6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C13H14F2N4O

- IUPAC Name : this compound

This compound features a pyrimidine core substituted with a difluoromethyl group and an aromatic moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can selectively inhibit receptor tyrosine kinases, which are critical in various cancers .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Pyrimidine derivatives have demonstrated efficacy against a range of bacterial strains, suggesting that modifications to the pyrimidine ring can enhance activity against resistant strains .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of certain pyrimidine derivatives, including those with difluoromethyl substitutions. These compounds may help mitigate neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .

Table 1: Biological Activities of Pyrimidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Antimicrobial | |

| Compound C | Neuroprotective |

Table 2: Structure-Activity Relationship (SAR) Insights

| Substitution Position | Effect on Activity | Notes |

|---|---|---|

| 2-Methyl | Increased potency | Enhances lipophilicity |

| Difluoromethyl | Improved selectivity | Reduces metabolic degradation |

| Methoxy Group | Enhances solubility | Improves bioavailability |

Case Study 1: Inhibition of Kinases

A study published in a peer-reviewed journal focused on the synthesis and evaluation of various pyrimidine derivatives, including our compound. The findings revealed that the compound exhibited potent inhibitory activity against specific kinases involved in tumor growth, leading to reduced proliferation of cancer cells in vitro .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of similar compounds. The study demonstrated that the incorporation of difluoromethyl groups significantly enhanced antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .

Case Study 3: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration indicated that administration of pyrimidine derivatives led to improved cognitive function and reduced neuronal death. This suggests potential therapeutic applications for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Comparisons

Key Substituent Effects

Target Compound :

- 6-Difluoromethyl : Introduces moderate electron-withdrawing effects and polarity.

- 4-Methoxy-2-methylphenyl : Provides steric bulk and electron-donating methoxy/methyl groups.

- Analog 1: N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine () 5-(Trifluoromethylanilino)methyl: Strong electron-withdrawing CF₃ group enhances stability and hydrophobicity. Crystallography: Two symmetry-independent molecules (A and B) with disordered CF₃ groups, indicating rotational flexibility .

- Analog 2: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () 2-Fluorophenyl: Electron-withdrawing fluorine alters aromatic interactions. Intramolecular N—H⋯N Bond: Stabilizes a six-membered ring conformation .

Analog 3 : N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine ()

Dihedral Angles and Conformation

- Target Compound : Expected dihedral angles between the pyrimidine ring and substituents would depend on the 4-methoxy-2-methylphenyl group’s steric demand.

- Analog 1 : Dihedral angles between pyrimidine and phenyl rings range from 12.8° to 86.1°, influenced by substituent bulk .

- Analog 4: 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () Ethoxy group increases steric hindrance, leading to dihedral angles of 15.4°–77.5° .

Hydrogen Bonding and Crystal Packing

- Target Compound: Potential for C—H⋯F and N—H⋯O interactions due to difluoromethyl and methoxy groups.

- Analog 1 : Stabilized by weak C—H⋯O and C—H⋯π interactions, with polymeric chains parallel to the c-axis .

- Analog 4 : Features N—H⋯N and C—H⋯O bonds, forming cyclic R₂²(14) dimers with π-π stacking (interplanar spacing: 3.647 Å) .

Biological Activity

6-(Difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C13H14F2N4O

- Molecular Weight : 270.27 g/mol

- IUPAC Name : this compound

Research indicates that the compound exhibits potent inhibition of specific kinases involved in inflammatory pathways and cancer progression. Notably, it acts on the p38 MAP kinase pathway, which is crucial for cytokine production in autoimmune diseases. Inhibition of this pathway can lead to decreased levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6, which are implicated in various inflammatory and autoimmune conditions .

Efficacy in In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in several cancer cell lines. The compound's potency is attributed to its ability to interfere with critical signaling pathways essential for tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 5.0 | p38 MAPK inhibition |

| A549 (lung) | 3.5 | Cytokine modulation |

| MCF7 (breast) | 4.0 | Induction of apoptosis |

In Vivo Studies

Animal models have provided further insights into the compound's therapeutic potential. In a mouse model of adjuvant-induced arthritis, treatment with the compound resulted in significant reductions in joint inflammation and damage, correlating with decreased serum levels of inflammatory cytokines .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine core and the introduction of difluoromethyl groups enhance biological activity. The presence of the methoxy group on the phenyl ring appears to play a crucial role in optimizing binding affinity to target proteins involved in inflammatory responses .

Case Studies and Clinical Relevance

-

Case Study on Autoimmune Disease :

A study evaluated the effects of this compound on rheumatoid arthritis models, showing promising results in reducing disease severity and joint destruction by modulating immune responses through p38 MAPK inhibition . -

Cancer Therapy Exploration :

Clinical trials are underway to assess the efficacy of this compound in combination therapies for various cancers, focusing on its ability to enhance the effects of existing chemotherapeutic agents while reducing side effects associated with traditional treatments.

Q & A

Q. How do solvent polarity and crystallization conditions influence polymorph formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.